![molecular formula C33H45ClO5 B14464005 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 65733-74-6](/img/structure/B14464005.png)
2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with (chloromethyl)oxirane, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with (chloromethyl)oxirane, 4,4’-(1-methylethylidene)bis[phenol], and 4-(1,1,3,3-tetramethylbutyl)phenol. This compound is known for its versatile applications in various industries due to its unique chemical properties.
準備方法
The synthesis of this compound involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of formaldehyde with (chloromethyl)oxirane. This reaction is typically carried out under controlled conditions to ensure the formation of the desired polymer.
Incorporation of 4,4’-(1-methylethylidene)bis[phenol]: The next step involves the addition of 4,4’-(1-methylethylidene)bis[phenol] to the polymerization mixture. This step is crucial as it imparts specific properties to the polymer.
Addition of 4-(1,1,3,3-tetramethylbutyl)phenol: Finally, 4-(1,1,3,3-tetramethylbutyl)phenol is added to the reaction mixture. .
化学反応の分析
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others. .
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in biological research for the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its excellent chemical and physical properties
作用機序
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can form cross-links with other molecules, leading to the formation of stable structures. This property is particularly useful in the development of durable materials and coatings. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors .
類似化合物との比較
This polymer can be compared with other similar compounds, such as:
Phenol-formaldehyde resins: These resins are also formed through the polymerization of phenol and formaldehyde, but they lack the additional components found in the target polymer.
Epoxy resins: Epoxy resins are formed through the polymerization of epichlorohydrin and bisphenol A, similar to the target polymer, but they do not include 4-(1,1,3,3-tetramethylbutyl)phenol.
Polyurethanes: These polymers are formed through the reaction of diisocyanates with polyols, and they have different chemical properties compared to the target polymer
特性
CAS番号 |
65733-74-6 |
|---|---|
分子式 |
C33H45ClO5 |
分子量 |
557.2 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C14H22O.C3H5ClO.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;4-1-3-2-5-3;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;3H,1-2H2;1H2 |
InChIキー |
XQBKHKNWHFRJFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.C1C(O1)CCl |
関連するCAS |
65733-74-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


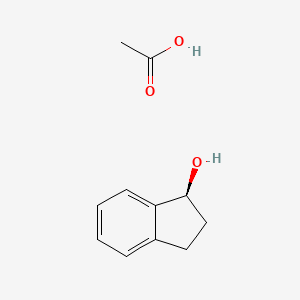
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
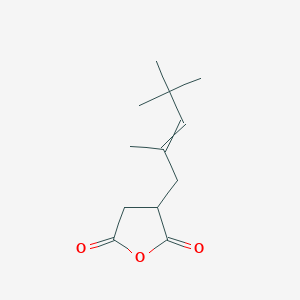
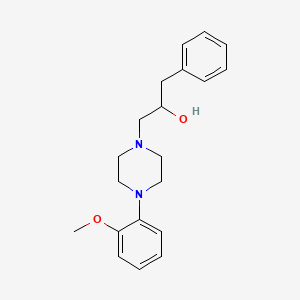
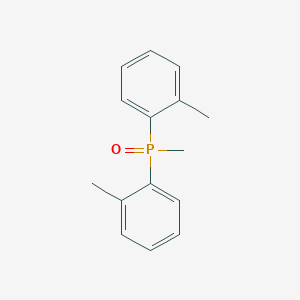
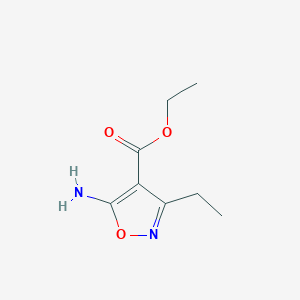
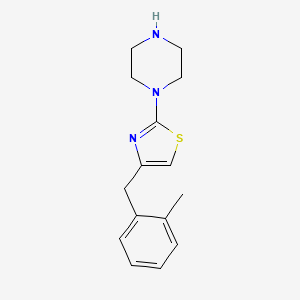

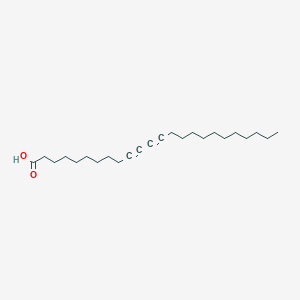
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

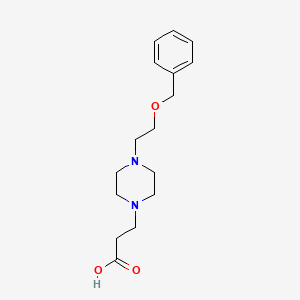
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
